2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol
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Overview
Description
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol is an organic compound characterized by the presence of two fluorine atoms and a phenolic hydroxyl group attached to a bicyclohexyl structure with a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol typically involves the following steps:
Formation of the Bicyclohexyl Structure: The initial step involves the synthesis of the bicyclohexyl core. This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the Pentyl Side Chain: The pentyl side chain is introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated positions, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced phenols.
Substitution: Formation of methoxy-substituted phenols.
Scientific Research Applications
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The phenolic hydroxyl group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4’-octyloxy-4-pentyl-biphenyl
- 2’,3’-Difluoro-4-hexyloxy-4’‘-pentyl-[1,1’;4’,1’']terphenyl
- 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl
Uniqueness
2,3-Difluoro-4-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)phenol is unique due to its bicyclohexyl structure, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C23H34F2O |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol |
InChI |
InChI=1S/C23H34F2O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26)23(25)22(20)24/h14-19,26H,2-13H2,1H3 |
InChI Key |
SHOPKWSFKVSGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F |
Origin of Product |
United States |
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